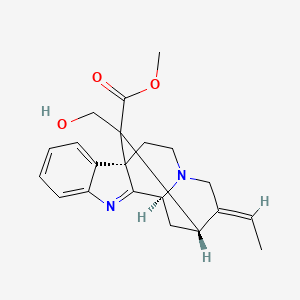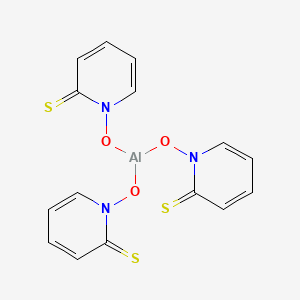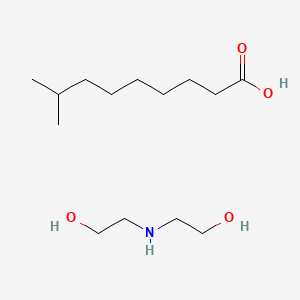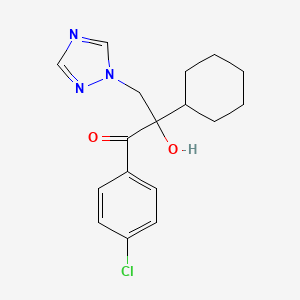
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyclohexyl ring, a hydroxy group, and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chlorophenyl group: This can be achieved through the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.
Cyclohexyl ring introduction: The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.
Hydroxy group addition: The hydroxy group can be added through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Triazole ring formation: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The triazole ring, in particular, is known for its ability to bind to metal ions and participate in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- include:
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-: This compound has an additional chlorophenyl group, which may alter its chemical reactivity and biological activity.
1-Propanone, 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Lacks the cyclohexyl group, which may affect its steric properties and interactions with molecular targets.
The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
107659-13-2 |
|---|---|
Molekularformel |
C17H20ClN3O2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H20ClN3O2/c18-15-8-6-13(7-9-15)16(22)17(23,10-21-12-19-11-20-21)14-4-2-1-3-5-14/h6-9,11-12,14,23H,1-5,10H2 |
InChI-Schlüssel |
OLEUIBGXEIXICZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CN2C=NC=N2)(C(=O)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


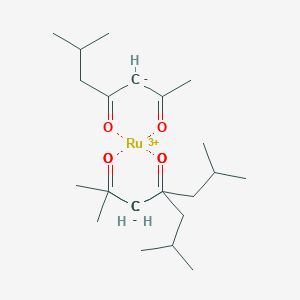
![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)

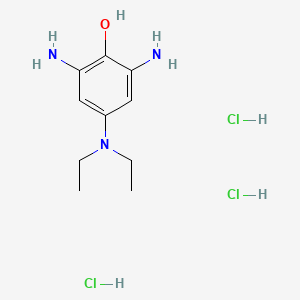
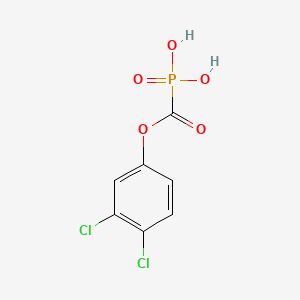
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)

